Granisetron

Pharmacogenomics Drug Metabolism Personalized Medicine

Granisetron is the only first-generation 5-HT3 antagonist metabolized exclusively via CYP3A4, not CYP2D6, ensuring predictable antiemetic efficacy regardless of patient genotype. This eliminates costly CYP2D6 genotyping. Clinical evidence shows granisetron 2 mg IV achieves an 85% complete response rate vs. ondansetron's 58% (p<0.05). The transdermal patch provides sustained 6-day prophylaxis with a single application—ideal for multi-day chemotherapy. Order high-purity granisetron API for consistent, genotype-independent outcomes, and simplify your formulary with one reliable antiemetic for all patients.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
CAS No. 124998-65-8
Cat. No. B054018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranisetron
CAS124998-65-8
Synonyms1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
InChIKeyMFWNKCLOYSRHCJ-AGUYFDCRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Granisetron (CAS 124998-65-8): A First-Generation 5-HT3 Antagonist for Procurement and Research Applications


Granisetron is a first-generation serotonin (5-HT3) receptor antagonist, a class of antiemetic agents used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures [1]. It acts by blocking serotonin binding to 5-HT3 receptors on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system [1]. As an active pharmaceutical ingredient (API), it is commonly formulated as the monohydrochloride salt and is available for intravenous, oral, and transdermal administration [1].

Critical Pharmacogenomic and Pharmacokinetic Distinctions: Why Granisetron is Not Interchangeable with Other 5-HT3 Antagonists


The 5-HT3 receptor antagonist class is not therapeutically interchangeable due to fundamental differences in metabolism and pharmacokinetics. Four of the five first-generation agents (ondansetron, dolasetron, palonosetron, and tropisetron) are metabolized to varying degrees by the highly polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in drug exposure and clinical response [1]. In contrast, Granisetron is the sole agent in this class that is metabolized exclusively via the CYP3A4 isoform, which is not subject to significant genetic polymorphism [1]. This key distinction renders Granisetron a predictably effective option across all patient genotypes, particularly for those who are CYP2D6 ultrarapid or poor metabolizers, thereby obviating the need for costly and time-consuming preemptive genotyping [1]. Further differentiation is provided by the availability of a transdermal formulation, offering a unique pharmacokinetic profile for sustained, multi-day prophylaxis [2].

Quantitative Procurement Evidence: Granisetron's Verifiable Performance Metrics Against Key Comparators


CYP2D6-Independent Metabolism Eliminates Genotype-Driven Efficacy Variability Observed with Ondansetron

A key differentiator for Granisetron is its exclusive metabolism by the CYP3A4 isoform, which is not subject to clinically significant genetic polymorphism. This contrasts sharply with four other major 5-HT3 antagonists (dolasetron, ondansetron, palonosetron, and tropisetron) which are metabolized via CYP2D6, a highly polymorphic enzyme [1]. This difference translates into predictable drug exposure for Granisetron across all patient genotypes, while ondansetron exposure and efficacy can vary dramatically based on CYP2D6 metabolizer status [1].

Pharmacogenomics Drug Metabolism Personalized Medicine

Superior Complete Response Rate in Postoperative Nausea and Vomiting Prophylaxis vs. Ondansetron

In a 2025 double-blind, randomized controlled trial of 66 patients undergoing general anesthesia, intravenous Granisetron demonstrated significantly higher antiemetic efficacy compared to intravenous Ondansetron [1]. The primary outcome, Complete Response (CR), defined as no emesis and no requirement for rescue antiemetics within 24 hours, was achieved in 85% of patients in the Granisetron group versus 58% in the Ondansetron group (p<0.05) [1].

Postoperative Nausea and Vomiting Clinical Efficacy Anesthesiology

Longer Elimination Half-Life in Cancer Patients Extends Prophylaxis Duration Compared to Ondansetron

Granisetron's pharmacokinetic profile in the target patient population differs substantially from that of ondansetron. In cancer patients, the elimination half-life of granisetron is significantly longer, ranging from 9 to 11 hours, whereas ondansetron has a half-life of only 4 hours [1]. This extended duration of action provides a mechanistic rationale for the observed sustained antiemetic control and reduced need for rescue medication seen in clinical studies [1].

Pharmacokinetics Chemotherapy-Induced Nausea and Vomiting Drug Half-Life

Transdermal Patch Formulation Provides Sustained Plasma Concentrations Equivalent to Twice-Daily Oral Dosing

Granisetron is the first 5-HT3 antagonist to be approved in a transdermal delivery system. A randomized, crossover pharmacokinetic study in healthy subjects demonstrated that a single 52 cm² patch (containing 34.3 mg granisetron) applied for 6 days achieves an average steady-state plasma concentration (Cavg) of 2.83 ± 1.43 ng/mL, which is statistically equivalent to the Cavg of 2.95 ± 1.60 ng/mL achieved with a 1 mg oral tablet administered twice daily for 5 days [1]. This demonstrates that the patch offers comparable systemic exposure to an oral regimen without the peaks and troughs associated with oral administration.

Drug Delivery Systems Transdermal Patch Pharmacokinetics

High Binding Affinity and Selectivity for the 5-HT3 Receptor vs. Multiple Off-Target Receptors

Radioligand binding studies in rat brain cortical membranes have characterized granisetron's receptor binding profile. It exhibits a high binding affinity for the 5-HT3 receptor with an inhibition constant (Ki) of 0.26 nM [1]. In contrast, its affinity for a wide array of other receptor types, including 5-HT1, 5-HT2, alpha-1/alpha-2 adrenergic, dopamine D2, and histamine H1 receptors, is significantly lower, with Ki values ranging from 1,000 to over 10,000 nM [1]. This high selectivity ratio (>3,800-fold) supports its classification as a highly specific 5-HT3 antagonist.

Receptor Binding Drug Selectivity Pharmacodynamics

Optimized Application Scenarios for Granisetron Based on Verified Evidence


Procurement for High-Volume Postoperative Nausea and Vomiting (PONV) Prophylaxis

For hospital pharmacies and surgical centers seeking to optimize PONV prophylaxis protocols, the evidence supports prioritizing granisetron over ondansetron. A direct RCT demonstrated an 85% complete response rate for granisetron 2 mg IV, which is 27 percentage points higher than the 58% achieved with ondansetron 4 mg IV (p<0.05) [1]. This superior efficacy, coupled with its predictable metabolism independent of CYP2D6 genotype, positions granisetron as a more reliable first-line agent for reducing the incidence of this common surgical complication and the associated costs of rescue medication [1].

Formulation Selection for Sustained, Multi-Day Antiemetic Control

When the clinical requirement is for non-invasive, sustained antiemetic prophylaxis over several days (e.g., for multi-day chemotherapy regimens), the granisetron transdermal patch is the only formulation in its class that can deliver this. Pharmacokinetic data confirm that the patch provides a stable plasma concentration (Cavg of 2.83 ng/mL) equivalent to twice-daily oral dosing, but with the convenience of a single application for up to 6 days [2]. This unique formulation bypasses the need for repeated oral or intravenous administration, improving patient compliance and ensuring continuous therapeutic coverage [2].

Formulary Inclusion for Genetically Diverse or Ungenotyped Patient Populations

For healthcare systems and pharmacy benefit managers, selecting granisetron over other 5-HT3 antagonists (especially ondansetron and tropisetron) mitigates the risk of therapeutic failure in patients with common CYP2D6 genetic variants. Because granisetron is not metabolized by the highly polymorphic CYP2D6 enzyme, its efficacy is consistent across all patient genotypes, eliminating the need for costly and logistically complex CYP2D6 preemptive genotyping that is often recommended for other agents in the class [3]. This simplifies formulary management and ensures more equitable, predictable patient outcomes [3].

Investigational Use as a Reference Compound in 5-HT3 Receptor Pharmacology

Due to its exceptionally high selectivity for the 5-HT3 receptor (Ki = 0.26 nM) with minimal off-target binding to other receptor families (Ki > 1,000 nM for dopamine D2, histamine H1, etc.), granisetron is an ideal reference standard for pharmacological research [4]. Its well-characterized, competitive antagonism mechanism serves as a benchmark for comparing the binding kinetics and downstream signaling of novel 5-HT3 ligands, including second-generation agents like palonosetron, which exhibits more complex allosteric interactions [4].

Technical Documentation Hub

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